N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
The compound is a complex organic molecule that contains a coumarin core (2H-chromen-2-one) and a benzofuran moiety. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . Benzofurans are oxygen-containing heterocycles with a fused five-member and six-member aromatic ring.
Synthesis Analysis
While specific synthesis methods for this compound are not available, coumarins can be synthesized through various methods . One common method is the Perkin reaction, which involves the condensation of salicylaldehyde with acetic anhydride .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and functional groups. The coumarin core and the benzofuran moiety would contribute to the planarity of the molecule. The methoxy groups (-OCH3) and the amide group (-CONH2) would add further complexity to the structure .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The presence of the amide group could make it susceptible to hydrolysis under acidic or basic conditions. The methoxy groups could potentially undergo demethylation under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Structural Analysis
- A study focused on the synthesis and structural analysis of related compounds, highlighting methodologies for creating complex molecular structures that have potential applications in drug development and material science. For example, the synthesis of 5,6,7,5′-Tetramethoxy-3′,4′-methylenedioxyflavone monohydrate from a Chinese medicinal plant demonstrates the isolation and characterization techniques essential for understanding these compounds' molecular frameworks (Hou‐Jin Li et al., 2012).
Biological Activity and Applications
- The antimycobacterial properties of structurally related compounds were investigated, showing significant in vitro inhibition of mycobacterial growth. This suggests potential applications in developing new antimicrobial agents (Luke J. Alvey et al., 2008).
- Another study on Dendrobium thyrsiflorum isolated bi-bicyclic and bi-tricyclic derivatives with significant cytotoxic activities against several cancer cell lines, indicating potential therapeutic applications (Guangqiu Zhang et al., 2005).
Material Science and Chemistry
- Computational studies have provided insights into the electronic and structural properties of similar benzofuran coumarin derivatives, suggesting applications in the design of materials with specific electronic properties (Sucheta Mallikarjunaiah et al., 2021).
- Research into the thermal and photochemical behavior of benzofuran epoxides and their rearrangements has implications for developing new synthetic methodologies and understanding reaction mechanisms critical in organic synthesis (W. Adam et al., 1994).
Antimicrobial and Antioxidant Activities
- The synthesis of Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives and their evaluation for antimicrobial activity underscores the potential of these compounds in developing new antimicrobial agents (M. A. Bhat et al., 2013).
- Another study demonstrated the antioxidant properties of a coumarin derivative, indicating potential applications in developing antioxidant agents (Afnan E. Abd-Almonuim et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Coumarin derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including anti-inflammatory , antibacterial , antifungal , anticoagulant , antioxidant , antiviral , cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .
Mode of Action
Coumarin derivatives have been shown to exert their effects through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species .
Result of Action
Based on the known activities of coumarin derivatives, it can be inferred that this compound may have potential anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral effects .
Future Directions
Properties
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO7/c1-15-10-11-18-20(14-24(31)37-26(18)16(15)2)27-25(19-8-6-7-9-21(19)36-27)30-29(32)17-12-22(33-3)28(35-5)23(13-17)34-4/h6-14H,1-5H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKAZKITWFBBCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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